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Abstract

BNC-210 is a novel, first-in-class investigational therapeutic agent being evaluated for the
treatment of Post-Traumatic Stress Disorder (PTSD) and other anxiety-related disorders.[1][2]
It functions as a selective negative allosteric modulator (NAM) of the a7 nicotinic acetylcholine
receptor (a7 nAChR), a uniqgue mechanism of action that differentiates it from current standard-
of-care treatments like selective serotonin reuptake inhibitors (SSRIs).[1][3][4][5] Preclinical and
clinical research suggests that BNC-210 possesses anxiolytic properties without the sedative,
cognitive-impairing, or addictive side effects commonly associated with benzodiazepines.[3][6]
[7] A recently completed Phase 2b clinical trial (ATTUNE) in patients with PTSD has
demonstrated a statistically significant improvement in symptom severity, positioning BNC-210
as a promising candidate for further development.[8][9][10] This document provides a
comprehensive technical overview of BNC-210, summarizing its mechanism of action,
preclinical and clinical data, and detailed experimental protocols to inform ongoing and future
research.

Core Mechanism of Action

BNC-210 exerts its therapeutic effects by acting as a negative allosteric modulator of the a7
NAChR.[3][11] Unlike competitive antagonists that bind directly to the acetylcholine binding site,
BNC-210 binds to an allosteric site on the receptor.[3][7] This binding event modulates the
receptor's conformation, reducing the probability of the ion channel opening in response to the
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binding of the endogenous agonist, acetylcholine.[12] This modulation of cholinergic
neurotransmission is believed to temper the hyperactivity observed in anxiety-related neural
circuits, particularly the amygdala-prefrontal networks.[13][14] The a7 nAChR is highly
expressed in brain regions critical to the fear and anxiety response, such as the amygdala.[15]
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Caption: Mechanism of BNC-210 as a negative allosteric modulator of the a7 nAChR.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of
BNC-210.

Table 1: Preclinical Efficacy Data
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Table 2: Clinical Trial Efficacy Data for PTSD (ATTUNE

Phase 2b)
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Table 3: Clinical Trial Efficacy Data for GAD (Phase 2
fMRI Study)
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Table 4: Safety & Tolerability Data (ATTUNE Phase 2b)

© 2025 BenchChem. All rights reserved.

5/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7198974/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7198974/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7198974/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7198974/
https://www.neurofit.com/im-posters/3-bnc210-trialph2.pdf
https://www.neurofit.com/im-posters/3-bnc210-trialph2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15193116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Adverse Event BNC-210
(AE) Metric (900mg BID)

Placebo Notes Citation

Most AEs were

) ) mild or
Patients with =1
66.7% 53.8% moderate. No [81I91[11]
TEAE ) )
serious AEs with
BNC210.
Discontinuations
19.8% 9.4% - [8]
due to AEs
Headache,
] No excess
nausea, fatigue,
Common AEs ) reports of sexual
hepatic enzyme - ) [819]
(>5%) side effects vs.
(ALT/AST)
) placebo.
increases
Increases were
not associated
Hepatic Enzyme with liver injury;
13.3% 0.19% [10][17]
Increase most resolved

without

discontinuation.

Experimental Protocols

Detailed methodologies for key clinical trials are provided below.

ATTUNE (Phase 2b PTSD Trial - NCT04951076)

o Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial conducted
at 34 sites in the United States and the United Kingdom.[10][11]

» Participant Population: 212 adult patients (18-75 years) with a current DSM-5 diagnosis of
PTSD.[10][11] Inclusion criteria required a Clinician-Administered PTSD Scale for DSM-5
(CAPS-5) total symptom severity score of = 30.[5][11]
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« Intervention: Patients were randomized 1:1 to receive either BNC-210 (900 mg, dispersible
tablet formulation) or a matched placebo, administered orally twice daily (BID) for 12 weeks.
[4][10]

e Primary Endpoint: Change from baseline to Week 12 in the CAPS-5 total symptom severity
score.[10][11]

« Secondary Endpoints: Included changes from baseline in the Montgomery-Asberg
Depression Rating Scale (MADRS), Insomnia Severity Index (ISI), Clinician Global
Impression - Severity (CGI-S), Patient Global Impression - Severity (PGI-S), and the
Sheehan Disability Scale (SDS).[10]

» Statistical Analysis: Efficacy was assessed in the modified intent-to-treat (mITT) population.
The primary endpoint was analyzed using a mixed model for repeated measures (MMRM).
[11]

ATTUNE Trial Workflow Diagram
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Caption: Workflow diagram for the Phase 2b ATTUNE clinical trial.
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GAD fMRI Study (Phase 2 - EudraCT 2014-004937-15)

o Study Design: A single-center, randomized, double-blind, placebo- and active-controlled,
four-way crossover study.[13][16][18]

» Participant Population: 24 adult patients with a DSM-1V diagnosis of Generalized Anxiety
Disorder (GAD), who were otherwise healthy and not currently receiving treatment.[13][19]

« Interventions: Each participant received four single-dose treatments in a randomized order
over four separate visits:

o BNC-210 low dose (300 mg) + Placebo
o BNC-210 high dose (2000 mg) + Placebo
o Lorazepam (1.5 mg, active control) + Placebo
o Placebo + Placebo[13][16]
e Primary Endpoints:
o Change in cerebral perfusion measured by arterial spin labeling (ASL).[16][19]

o Change in amygdala activity in response to fearful face stimuli during the Emotional Faces
Task (EFT), measured by blood-oxygen-level-dependent (BOLD) fMRI.[13][16][19]

e Secondary Endpoint: Change in threat-avoidance behavior measured by the Joystick
Operated Runway Task (JORT).[16][19]

e Procedure: On each of the four visits, participants received a single oral dose of the study
drug. Brain imaging (fMRI) and behavioral tasks were conducted after dosing.[13][18]

GAD fMRI Study Logic Diagram
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Caption: Logical flow of the four-way crossover fMRI study in GAD patients.

Discussion and Future Directions

The results from the Phase 2b ATTUNE study are a significant milestone, providing the first
robust, placebo-controlled evidence of BNC-210's efficacy in treating the core symptoms of
PTSD.[8][10] The statistically significant reduction in the CAPS-5 total score, coupled with
improvements in comorbid depression and insomnia, suggests a broad therapeutic benefit.[4]
[10] The effect size of 0.40 is clinically meaningful and compares favorably to currently
approved treatments.[4][8]

The mechanism, focused on modulating the a7 nAChR, is strongly supported by the GAD fMRI
study, which demonstrated that a low dose of BNC-210 successfully reduced hyperactivity in
the amygdala, a key neural substrate of fear and anxiety.[13][16] The lack of effect at a higher
dose in that specific study suggests a potential therapeutic window or a hormetic dose-
response curve, which warrants further investigation.[12][13]
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While the development for acute treatment of Social Anxiety Disorder did not meet its primary
endpoint in a Phase 3 trial, the positive data from chronic daily dosing in PTSD underscores a
different and promising therapeutic profile for this indication.[20] The favorable safety profile,
particularly the absence of sedation, cognitive impairment, and withdrawal symptoms, remains
a key differentiating factor from SSRIs and benzodiazepines.[6][8]

Future research should focus on replicating the ATTUNE trial findings in a larger Phase 3
registrational program, as planned by the developers.[4][8] Further exploration of the optimal
dosing strategy is crucial. Research into biomarkers that could predict patient response to
BNC-210 would also be highly valuable for personalizing treatment for individuals suffering
from PTSD.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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